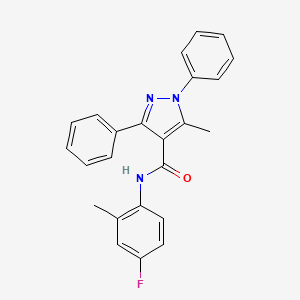![molecular formula C21H28F2N4 B5966187 7-(2,3-difluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5966187.png)
7-(2,3-difluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,3-difluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decane is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of spirocyclic compounds, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 7-(2,3-difluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it inhibits certain enzymes, such as topoisomerase and histone deacetylase, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
7-(2,3-difluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. It has also been found to possess antimicrobial, anti-inflammatory, and antiviral activities. Additionally, it has been shown to inhibit certain enzymes, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(2,3-difluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decane in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. Additionally, it possesses various other biological activities, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research and development of 7-(2,3-difluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decane. One potential direction is to further investigate its mechanism of action, particularly with regard to its inhibition of certain enzymes. Another potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, infectious diseases, and inflammatory diseases. Additionally, further research could be conducted to optimize the synthesis method for this compound, making it more readily available for research purposes.
Synthesis Methods
The synthesis of 7-(2,3-difluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decane involves a multi-step process. The first step involves the synthesis of the intermediate compound 2-(2,3-difluorobenzyl)-2,3,4,5-tetrahydro-1H-pyrazole, which is then reacted with 1-bromo-3-chloropropane to form the intermediate compound 2-(2,3-difluorobenzyl)-3-(1-chloro-3-propyl)pyrazolidine. This intermediate is then reacted with 1H-pyrazole-1-carboxamidine to form the final product 7-(2,3-difluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decane.
Scientific Research Applications
7-(2,3-difluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decane has shown promising results in various scientific research applications. It has been shown to possess potent antitumor activity against a wide range of cancer cell lines. Additionally, it has been shown to possess antimicrobial, anti-inflammatory, and antiviral activities. Moreover, it has been found to be a potent inhibitor of certain enzymes, making it a potential candidate for drug development.
properties
IUPAC Name |
7-[(2,3-difluorophenyl)methyl]-2-(3-pyrazol-1-ylpropyl)-2,7-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F2N4/c22-19-6-1-5-18(20(19)23)15-26-10-2-7-21(17-26)8-14-25(16-21)11-4-13-27-12-3-9-24-27/h1,3,5-6,9,12H,2,4,7-8,10-11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXYHYZGQJBFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CCCN3C=CC=N3)CN(C1)CC4=C(C(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5966106.png)
![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-[(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B5966120.png)
![N-[(4-benzyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B5966136.png)
![2-chloro-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)isonicotinamide](/img/structure/B5966142.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5966150.png)
![2-(2-phenylethyl)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5966152.png)

![2-(4-phenyl-1-piperazinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B5966164.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5966170.png)
![1-(4-chlorophenyl)-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B5966173.png)
![(3-fluorobenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B5966178.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-4-oxo-1-phenyl-1-butanone](/img/structure/B5966184.png)

![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5966196.png)